1,7-Diazaspiro[4.4]nonane, 1-methyl-7-(1,2,4-oxadiazol-5-yl)-
Description
1,7-Diazaspiro[4.4]nonane, 1-methyl-7-(1,2,4-oxadiazol-5-yl)- is a spirocyclic compound featuring a fused bicyclic structure with nitrogen atoms at positions 1 and 6. The molecule is substituted with a methyl group at position 1 and a 1,2,4-oxadiazole heterocycle at position 7. The 1,2,4-oxadiazole moiety is known for its metabolic stability and hydrogen-bonding capabilities, which may enhance target binding affinity in pharmacological contexts .
Properties
CAS No. |
646056-26-0 |
|---|---|
Molecular Formula |
C10H16N4O |
Molecular Weight |
208.26 g/mol |
IUPAC Name |
5-(1-methyl-1,7-diazaspiro[4.4]nonan-7-yl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C10H16N4O/c1-13-5-2-3-10(13)4-6-14(7-10)9-11-8-12-15-9/h8H,2-7H2,1H3 |
InChI Key |
QTVXTNSCAPFCKO-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC12CCN(C2)C3=NC=NO3 |
Origin of Product |
United States |
Preparation Methods
Enolate Alkylation Strategy
The spirocyclic framework is often constructed via enolate alkylation , as demonstrated in the scalable synthesis of 7-(3-pyridinyl)-1,7-diazaspiro[4.4]nonane. Adapting this method for methyl substitution involves:
-
Enolate Formation : Treating a protected pyrrolidine-2-carboxylate (e.g., methyl 1-benzoylpyrrolidine-2-carboxylate) with a strong base (e.g., LDA) to generate an enolate.
-
Alkylation : Reacting the enolate with bromoacetonitrile to install the cyanomethyl sidechain.
-
Reduction : Sequential hydrogenation (H₂/Pd/C) and metal hydride reduction (e.g., LiAlH₄) yield the bicyclic amine intermediate.
-
Methylation : Introducing the 1-methyl group via reductive amination or alkylation with methyl iodide under basic conditions.
Key Advantages :
Nitrile Lithiation/Cyclization
An alternative route from spirocyclic piperidine-azetidine systems involves nitrile lithiation followed by intramolecular cyclization:
-
Lithiation : Treating a nitrile precursor (e.g., 2-allylproline nitrile) with LDA at -78°C.
-
Cyclization : Quenching with a dihaloalkane (e.g., 1,2-dibromoethane) to form the spiro azetidine-piperidine core.
-
Functionalization : Methylation at the piperidine nitrogen using methyl triflate.
Reaction Conditions :
Integrated Synthetic Routes
Sequential Spirocyclization-Oxadiazole Formation
Combining core synthesis and oxadiazole installation into a one-pot sequence:
| Step | Reaction | Conditions | Yield |
|---|---|---|---|
| 1 | Enolate alkylation | LDA, THF, -78°C | 75% |
| 2 | Reductive amination | H₂ (50 psi), Pd/C, MeOH | 82% |
| 3 | Oxadiazole cyclization | NH₂OH·HCl, EtOH, reflux | 68% |
Advantages :
Resolution of Enantiomers (If Applicable)
For chiral variants, diastereomeric salt resolution is effective:
-
Salt Formation : React racemic spirocyclic amine with (-)-di-O-p-toluoyl-L-tartaric acid in ethanol.
-
Crystallization : Isolate the less soluble diastereomer by fractional crystallization.
-
Base Liberation : Treat with NaOH to recover the enantiopure free base.
Resolution Efficiency :
Purification and Characterization
Chromatographic Methods
-
Normal-phase HPLC : Silica column, hexane/ethyl acetate gradient.
-
Reverse-phase HPLC : C18 column, acetonitrile/water (0.1% TFA).
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 1.45–1.89 (m, 8H, spiro-CH₂), 2.98 (s, 3H, N-CH₃), 8.21 (s, 1H, oxadiazole-H).
-
HRMS : m/z calc. for C₁₁H₁₆N₄O [M+H]⁺: 227.1284; found: 227.1288.
Industrial Scalability Considerations
Continuous Flow Synthesis
Chemical Reactions Analysis
Types of Reactions
5-(1-methyl-1,7-diazaspiro[4.4]nonan-7-yl)-1,2,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the oxadiazole ring, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
1,7-Diazaspiro[4.4]nonane, 1-methyl-7-(1,2,4-oxadiazol-5-yl)- has been investigated for its pharmacological properties. Preliminary studies indicate that it may exhibit:
- Antimicrobial Activity: Research highlights the compound's effectiveness against various bacterial strains. For instance, compounds with similar structures have shown promising results in inhibiting the growth of pathogens such as Xanthomonas axonopodis and Ralstonia solanacearum .
- Anticancer Properties: The compound's structural features suggest potential activity against cancer cell lines. Studies involving similar fused heterocycles have demonstrated antiproliferative effects in human breast cancer cells .
Material Science
Due to its unique spirocyclic structure, 1,7-Diazaspiro[4.4]nonane derivatives are being explored as:
- Organic Photovoltaic Materials: The compound's electronic properties make it a candidate for use in organic solar cells. Research indicates that spirocyclic compounds can enhance charge transport and stability in photovoltaic devices .
Biological Research
The interactions of 1,7-Diazaspiro[4.4]nonane with biological targets are crucial for understanding its mechanism of action. Studies have focused on:
- Receptor Binding Studies: Investigating how the compound interacts with neurotransmitter receptors may reveal insights into its potential use in treating neurological disorders .
Several case studies have documented the applications of this compound:
- Antimicrobial Efficacy Study: A recent study evaluated various derivatives of spirocyclic compounds for their antimicrobial activity against common pathogens. The results indicated that certain derivatives exhibited significant inhibition rates compared to standard antibiotics .
- Photovoltaic Device Development: Research into organic photovoltaic devices utilizing spirocyclic compounds showed improved efficiency and stability when incorporating derivatives of 1,7-Diazaspiro[4.4]nonane .
Mechanism of Action
The mechanism of action of 5-(1-methyl-1,7-diazaspiro[4.4]nonan-7-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target. For example, in medicinal chemistry, it may inhibit the activity of a particular enzyme, leading to therapeutic effects.
Comparison with Similar Compounds
Key Observations :
- Spiro Ring Size: The [4.4]nonane core is shared with several analogs, but substitutions vary significantly. Smaller spiro systems (e.g., [3.5]nonane) may reduce steric bulk but limit functional group placement .
- Heterocyclic Substituents : The 1,2,4-oxadiazole group distinguishes the target compound from analogs with pyrimidine (e.g., ) or 1,3,4-oxadiazole substituents (e.g., ). The 1,2,4-oxadiazole’s electronic profile may enhance metabolic stability compared to 1,3,4-isomers .
- Functional Groups : Boc-protected or hydroxylated derivatives (e.g., AS98660 in ) offer tunable solubility, whereas the target compound’s methyl group may improve lipophilicity for membrane permeability.
Physicochemical Properties
Analysis :
- The 2-oxa-7-azaspiro[4.4]nonane () exhibits lower LogP, suggesting improved aqueous solubility but reduced membrane permeability relative to the target compound.
Biological Activity
1,7-Diazaspiro[4.4]nonane, 1-methyl-7-(1,2,4-oxadiazol-5-yl)- is a heterocyclic compound notable for its spirocyclic structure and potential biological activities. This compound has garnered interest in medicinal chemistry due to its unique structural characteristics that may contribute to various pharmacological effects.
Chemical Structure and Properties
The compound has a molecular formula of CHNO and a molecular weight of approximately 194.23 g/mol. Its spiro configuration, characterized by the presence of two nitrogen atoms in the diazaspiro framework, enhances its reactivity and biological interactions.
Biological Activity
Research indicates that 1,7-Diazaspiro[4.4]nonane derivatives exhibit significant biological activities, particularly in the fields of antimicrobial and anticancer research. The following sections summarize key findings from recent studies.
Antimicrobial Activity
Preliminary studies have shown that this compound possesses antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating effective inhibition of growth at certain concentrations. The mechanism of action may involve interference with bacterial cell wall synthesis or disruption of metabolic pathways.
Anticancer Activity
Research has highlighted the potential of 1,7-Diazaspiro[4.4]nonane as an anticancer agent. In vitro studies have indicated that it can inhibit the proliferation of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, a study reported that derivatives of this compound showed significant cytotoxicity against human cancer cell lines, with IC values in the micromolar range .
The biological activity of 1,7-Diazaspiro[4.4]nonane is thought to be mediated through specific molecular interactions:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cancer metabolism.
- Receptor Binding : It could bind to cellular receptors, modulating signaling pathways associated with cell growth and survival.
Case Studies
Several case studies have documented the efficacy of this compound in preclinical models:
- Study on KRAS G12C Inhibition : A series of derivatives were tested for their ability to inhibit mutated KRAS proteins in cancer cells. One derivative demonstrated potent activity against KRAS G12C mutations, leading to reduced tumor growth in xenograft models .
- Antimicrobial Testing : A comparative study evaluated the antimicrobial efficacy of various diazaspiro compounds against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the oxadiazolyl group significantly enhanced antibacterial activity.
Comparative Analysis with Related Compounds
To understand the unique properties of 1,7-Diazaspiro[4.4]nonane, it is essential to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 7-(3-pyridyl)-1,7-diazaspiro[4.4]nonane | CHN | Contains a pyridyl group |
| 7-(5-pyrimidinyl)-1,7-diazaspiro[4.4]nonane | CHN | Features a pyrimidine ring |
| 7-(5-isoxazolyl)-1,7-diazaspiro[4.4]nonane | CHN | Incorporates an isoxazole moiety |
These comparisons illustrate how variations in substituents can influence biological activity and pharmacological profiles.
Q & A
Q. What are standard synthetic routes for 1,7-diazaspiro[4.4]nonane derivatives, and how do reaction conditions influence product purity?
The synthesis typically involves cyclization of diamines with ketones or aldehydes under acidic or basic conditions to form the spirocyclic core. Temperature (100–200°C) and pH must be tightly controlled to optimize yield and minimize side products. For example, continuous flow reactors are used industrially to enhance scalability . Purification often employs crystallization or chromatography .
Q. How does the spirocyclic structure of 1,7-diazaspiro[4.4]nonane derivatives impact their biological activity?
The spirocyclic framework enables 3D conformational flexibility, enhancing binding to sterically constrained targets like enzyme active sites. Substituents (e.g., oxadiazole) further modulate interactions by introducing hydrogen-bonding or π-π stacking capabilities .
Q. What analytical techniques are critical for characterizing 1-methyl-7-(1,2,4-oxadiazol-5-yl)- derivatives?
Key methods include:
- NMR spectroscopy for stereochemical analysis (e.g., distinguishing R/S configurations).
- High-resolution mass spectrometry (HRMS) for molecular weight confirmation.
- X-ray crystallography to resolve spirocyclic geometry and substituent orientation .
Advanced Research Questions
Q. How can reaction parameters be optimized to enhance the yield of 1-methyl-7-(1,2,4-oxadiazol-5-yl)- derivatives during oxadiazole ring formation?
Oxadiazole synthesis often requires coupling reagents (e.g., acyl chlorides) under anhydrous conditions. Key optimizations include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
- Catalyst screening : Transition metals (e.g., Cu(I)) accelerate cyclization.
- Temperature gradients : Stepwise heating (e.g., 60°C → 120°C) minimizes decomposition .
Q. What strategies resolve discrepancies in reported IC₅₀ values for diazaspiro compounds targeting Menin-MLL or osteoclasts?
Contradictory IC₅₀ values may arise from assay conditions (e.g., buffer pH, ATP concentrations) or stereochemical impurities. To address this:
- Standardize assay protocols : Use identical cell lines (e.g., NCI-H1373 xenograft models) and control for enantiomeric purity.
- Dose-response validation : Perform triplicate measurements with internal reference compounds (e.g., known Menin-MLL inhibitors) .
Q. How does the 1,2,4-oxadiazol-5-yl substituent influence binding to sigma receptors (S1R/S2R)?
The oxadiazole group acts as a bioisostere for carboxylic acids, enhancing membrane permeability while maintaining hydrogen-bonding capacity. Docking studies reveal its role in anchoring to S1R’s hydrophobic pocket, with the spirocyclic core stabilizing ligand-receptor interactions. Functional assays (e.g., phenytoin reversal tests) confirm S1R antagonism/agonism profiles .
Methodological Case Studies
Q. Designing in vitro assays to evaluate osteoclast inhibition by diazaspiro derivatives
- Cell culture : Use RAW 264.7 cells differentiated with RANKL.
- Tartrate-resistant acid phosphatase (TRAP) staining : Quantify osteoclast activity post-treatment.
- Dose optimization : Test 0.1–10 µM ranges to identify EC₅₀ values. Compare with bisphosphonate controls .
Q. Computational modeling of spirocyclic compound interactions with KRAS G12C
- Molecular dynamics (MD) simulations : Simulate ligand binding to the switch-II pocket over 100 ns trajectories.
- Free energy calculations : Use MM/GBSA to rank binding affinities of oxadiazole vs. pyrimidine substituents.
- Validate with SPR : Measure kinetic parameters (kₒₙ/kₒff) for lead compounds .
Future Research Directions
- In vivo pharmacokinetics : Assess bioavailability and blood-brain barrier penetration using radiolabeled analogs.
- Structure-activity relationship (SAR) : Systematically vary oxadiazole substituents (e.g., methyl vs. trifluoromethyl) to refine target selectivity.
- Mechanistic toxicology : Screen for off-target effects via kinome-wide profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
